N-(butylsulfonyl)-L-tyrosine,ethyl ester
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Overview
Description
N-(butylsulfonyl)-L-tyrosine, ethyl ester is a chemical compound that belongs to the class of sulfonyl amino acid esters This compound is characterized by the presence of a butylsulfonyl group attached to the nitrogen atom of L-tyrosine, with an ethyl ester group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butylsulfonyl)-L-tyrosine, ethyl ester typically involves the following steps:
Formation of the Butylsulfonyl Chloride: This is achieved by reacting butylsulfonyl chloride with an appropriate base.
Coupling with L-Tyrosine: The butylsulfonyl chloride is then reacted with L-tyrosine in the presence of a base to form N-(butylsulfonyl)-L-tyrosine.
Industrial Production Methods
Industrial production methods for N-(butylsulfonyl)-L-tyrosine, ethyl ester are designed to be efficient and scalable. These methods often involve:
Phase Transfer Catalysis: This technique is used to enhance the reaction rates and yields by transferring one of the reactants into the phase where the reaction occurs.
Mild Reaction Conditions: The reactions are typically carried out under mild conditions to avoid the use of hazardous reagents and to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(butylsulfonyl)-L-tyrosine, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions
Major Products Formed
Hydrolysis: Yields N-(butylsulfonyl)-L-tyrosine.
Oxidation: Yields sulfone derivatives.
Substitution: Yields various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(butylsulfonyl)-L-tyrosine, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(butylsulfonyl)-L-tyrosine, ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction and metabolic regulation
Comparison with Similar Compounds
Similar Compounds
N-(butylsulfonyl)-L-tyrosine: The non-esterified form of the compound.
N-(methylsulfonyl)-L-tyrosine, ethyl ester: A similar compound with a methylsulfonyl group instead of a butylsulfonyl group.
N-(butylsulfonyl)-L-phenylalanine, ethyl ester: A similar compound with phenylalanine instead of tyrosine
Uniqueness
N-(butylsulfonyl)-L-tyrosine, ethyl ester is unique due to the presence of both the butylsulfonyl and ethyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRNHZPPGMECTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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